molecular formula C14H11ClIN3O B8685580 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 949558-31-0

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8685580
CAS No.: 949558-31-0
M. Wt: 399.61 g/mol
InChI Key: KFOPCQPITVEHAB-UHFFFAOYSA-N
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Description

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

CAS No.

949558-31-0

Molecular Formula

C14H11ClIN3O

Molecular Weight

399.61 g/mol

IUPAC Name

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(16)18-19)11(15)6-7-17-14/h2-7H,8H2,1H3

InChI Key

KFOPCQPITVEHAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.31 g, 4.688 mmol) in DMF (40 mL) was added K2CO3 (1.30 g, 9.38 mmol) and 1-(chloromethyl)-4-methoxybenzene (0.766 ml, 5.63 mmol). The reaction mixture was stirred at room temperature overnight to yield two regioisomeric products is a 5.5:1 ratio by LC-MS. The mixture was partitioned between EtOAc and H2O. The phases were separated and the organic layer washed with brine, dried over Na2SO4, filtered and concentrated to afford a dark yellow solid. The crude product was purified by flash column chromatography, eluting with 3:1 hexanes/EtOAc and loaded with 10:1:1 CH2Cl2/MeOH/THF due to poor solubility. The desired N1-regioisomeric product (1.256 g, 67%) was obtained as a white crystalline solid. LRMS (APCI pos) m/e 400, 402 (M+, Cl pattern). The undesired N2-regioisomer, 4-chloro-3-iodo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-b]pyridine, was not isolated.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.766 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
67%

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